molecular formula C17H18O B1397723 4-[(Pent-4-en-1-yl)oxy]-1,1'-biphenyl CAS No. 648930-60-3

4-[(Pent-4-en-1-yl)oxy]-1,1'-biphenyl

Cat. No. B1397723
M. Wt: 238.32 g/mol
InChI Key: VBCJHMYNJQAOPX-UHFFFAOYSA-N
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Description

“4-[(Pent-4-en-1-yl)oxy]-1,1’-biphenyl” is a chemical compound. It is a derivative of biphenyl, which is a type of polycyclic aromatic hydrocarbon with two phenyl rings . The “4-[(Pent-4-en-1-yl)oxy]-1,1’-biphenyl” compound has a pent-4-en-1-yl group attached to one of the phenyl rings via an oxygen atom.


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-[(Pent-4-en-1-yl)oxy]-1,1’-biphenyl” are not available in the search results. Typically, these properties would include things like melting point, boiling point, solubility, and stability .

Scientific Research Applications

Applications in Tyrosinase Inhibition

Biphenyl-based compounds, including those related to 4-[(Pent-4-en-1-yl)oxy]-1,1'-biphenyl, have shown significant applications in the field of tyrosinase inhibition. These compounds have been studied for their potential in treating conditions like hyperpigmentation and for their antioxidant properties. Research demonstrates that certain biphenyl derivatives can effectively inhibit tyrosinase activity, comparable to standard inhibitors like kojic acid (Kwong et al., 2017).

Liquid Crystalline Materials

4-[(Pent-4-en-1-yl)oxy]-1,1'-biphenyl derivatives have been extensively used in synthesizing liquid crystalline materials. These materials exhibit unique mesomorphic behavior and are essential in the development of advanced materials for display technologies and other applications. Studies have shown that these derivatives can lead to the formation of various liquid crystalline phases, including smectic and nematic phases, with potential applications in electronic displays and optical devices (Hsiue & Chen, 1995).

Dielectric and Electro-Optic Properties

Research has also explored the dielectric and electro-optic properties of biphenyl derivatives. These studies provide valuable insights into the application of these compounds in the development of ferroelectric materials, which are crucial in various electronic and optical technologies. The understanding of their dielectric properties helps in the design of better materials for energy storage, sensors, and transducers (Czerwiec et al., 2010).

Photophysical Studies and Optical Applications

Compounds derived from 4-[(Pent-4-en-1-yl)oxy]-1,1'-biphenyl have been the subject of photophysical studies, examining their potential for optical storage and other photoinduced applications. These studies are fundamental in developing new materials for advanced optical technologies, including photonic devices and reversible optical storage media (Meng et al., 1996).

Synthesis and Chemical Properties

Considerable research has focused on the synthesis and characterization of biphenyl derivatives. These studies are crucial for understanding the chemical properties of these compounds, paving the way for their application in various fields, including material science and pharmaceuticals. The synthesis processes often involve novel approaches and provide insights into the structural and chemical behaviors of these compounds (Tikhomirova et al., 2018).

properties

IUPAC Name

1-pent-4-enoxy-4-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O/c1-2-3-7-14-18-17-12-10-16(11-13-17)15-8-5-4-6-9-15/h2,4-6,8-13H,1,3,7,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBCJHMYNJQAOPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCOC1=CC=C(C=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10731292
Record name 4-[(Pent-4-en-1-yl)oxy]-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10731292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(Pent-4-en-1-yl)oxy]-1,1'-biphenyl

CAS RN

648930-60-3
Record name 4-(4-Penten-1-yloxy)-1,1′-biphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=648930-60-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(Pent-4-en-1-yl)oxy]-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10731292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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